1-[(3-methylphenoxy)acetyl]pyrrolidine
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-5-4-6-12(9-11)16-10-13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQTYDILPPEJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[(3-methylphenoxy)acetyl]pyrrolidine with pyrrolidine derivatives from the evidence, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).
Adamantyl-Substituted DPP-IV Inhibitors
Compound: 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (NVP-LAF237)
- Key Features: Adamantyl group enhances metabolic stability and selectivity for DPP-IV. Cyano group at C2 stabilizes the transition state during enzyme inhibition.
- Activity :
- Comparison: The adamantyl group likely improves pharmacokinetics compared to the phenoxyacetyl group, which may increase lipophilicity but reduce enzyme specificity.
AChE Inhibitors with Pyrrolidine Cores
Compound: Thiazolidin-4-ones derived from 1-(2-aminoethyl)pyrrolidine ()
- Key Features: Aminoethyl side chain facilitates interactions with AChE’s catalytic site. Thiazolidinone ring mimics acetylcholine’s structure.
- Activity : Moderate AChE inhibition (IC₅₀ ~10–50 µM); low cytotoxicity .
- Comparison: The phenoxyacetyl group in this compound may enhance membrane permeability but lacks the thiazolidinone moiety critical for AChE binding.
Cytotoxic Steroid Alkaloids
Compound : Steroid alkaloids with C-17β-acetyl-pyrrolidine substituents ()
- Key Features :
- Acetyl group at C-17β contributes to steric and electrostatic interactions.
- Pyrrolidine ring enhances solubility.
- Activity : Higher cytotoxicity in compounds with acetyl groups compared to diamines (IC₅₀: 1–6 vs. 11–17) .
- Comparison: The (3-methylphenoxy)acetyl group may similarly influence cytotoxicity but with unknown potency due to divergent core structures.
Phenoxy-Containing Analogs
Compound: 1-((1-(2-benzylphenoxy)methyl)ethyl)-pyrrolidine ()
- Key Features: Benzylphenoxy group increases aromatic surface area. No reported biological activity.
- Comparison: The 3-methylphenoxy group in the target compound may offer improved metabolic stability over benzylphenoxy due to reduced steric hindrance.
Data Table: Structural and Pharmacological Comparison
Research Findings and Limitations
- Adamantyl vs. Phenoxyacetyl: Adamantyl substituents confer superior DPP-IV selectivity and stability, whereas phenoxyacetyl groups may prioritize lipophilicity over target specificity .
- Cytotoxicity : Acetylated pyrrolidines in steroid alkaloids demonstrate SAR-dependent cytotoxicity, suggesting the target compound’s activity depends on substituent positioning .
- Gaps in Data: No direct evidence exists for this compound’s synthesis, activity, or pharmacokinetics. Comparisons are extrapolated from structural analogs.
Q & A
Q. What strategies mitigate batch-to-batch variability in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
